1,2-Benzisoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

,2-Benzisoxazole as a Privileged Structure in Drug Discovery

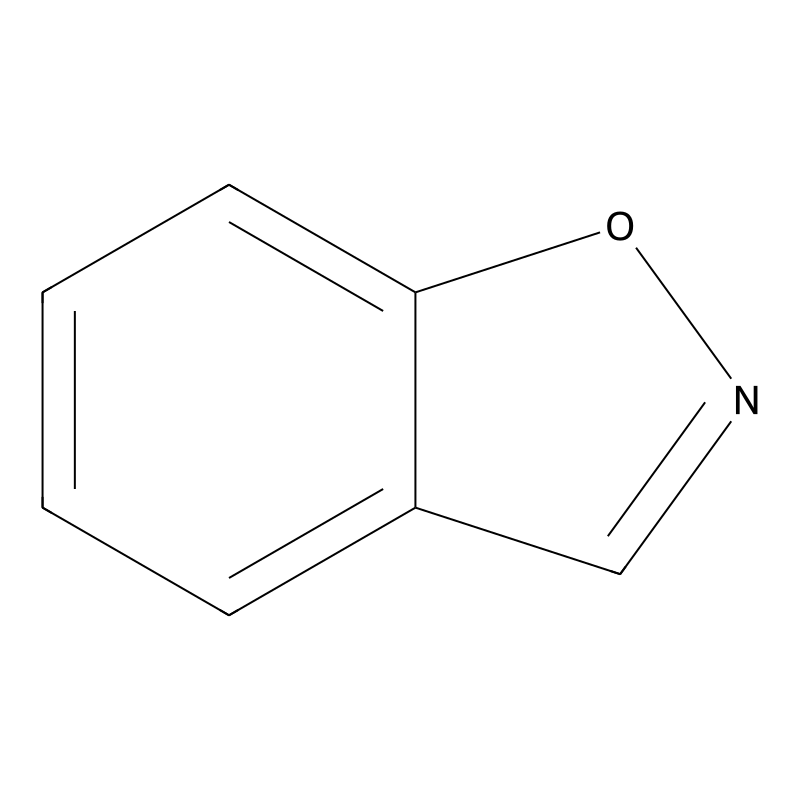

1,2-Benzisoxazole is a heterocyclic molecule consisting of a benzene ring fused with a 1,2-oxazole ring. This core structure has gained significant interest in medicinal chemistry due to its potential to interact with various biological targets PubMed: . This property makes 1,2-benzisoxazole a privileged structure, meaning it can serve as a central scaffold for designing drugs with diverse pharmacological activities.

Applications in Central Nervous System Disorders

Research has shown particular promise for 1,2-benzisoxazole derivatives in treating central nervous system (CNS) disorders. Notably, Zonisamide, an antiepileptic drug, incorporates a 1,2-benzisoxazole core Merck: . It demonstrates efficacy in treating partial seizures and is also being investigated for Parkinson's disease PubMed: . Additionally, 1,2-benzisoxazole derivatives are being explored for the development of atypical antipsychotics PubMed: .

Potential in Anti-Cancer Therapies

Beyond CNS applications, researchers are investigating the anti-cancer potential of 1,2-benzisoxazole derivatives. Studies have shown that by attaching specific functional groups to the core structure, researchers can create compounds that exhibit antiproliferative effects against certain cancer cell lines, including those in Acute Myeloid Leukemia (AML) PubMed: . These findings suggest promising avenues for further development of 1,2-benzisoxazole-based anti-cancer agents.

1,2-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. It features a benzene ring fused to an isoxazole ring, making it a member of the benzisoxazole family. This compound is characterized by its relatively stable aromatic structure, although it exhibits weak basicity due to the presence of the nitrogen atom in the isoxazole ring. The compound has several synonyms, including indoxazene and 4,5-benzisoxazole, and is known for its potential in various

- Kemp Elimination: This reaction involves the cleavage of the N-O bond in 1,2-benzisoxazole when treated with a strong base, leading to the formation of 2-hydroxybenzonitrile .

- Isomerization: Under light irradiation, 1,2-benzisoxazole can undergo isomerization to yield a mixture of products, including o-hydroxybenzonitrile .

- Nitration and Bromination: The compound can also react with nitrating and brominating agents, resulting in various substituted derivatives .

Research has indicated that derivatives of 1,2-benzisoxazole exhibit significant biological activities. For instance:

The synthesis of 1,2-benzisoxazole can be achieved through several methods:

- Base-Catalyzed Reaction: A common method involves reacting salicylaldehyde with hydroxylamine-O-sulfonic acid under basic conditions at room temperature .

- Barbier-Grignard Reaction: This approach utilizes phosphonium salts to facilitate the formation of various substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles .

While 1,2-benzisoxazole itself has limited direct applications, its derivatives are widely used:

- Pharmaceuticals: As mentioned earlier, many pharmaceutical agents feature benzisoxazole moieties due to their biological activity.

- Chemical Intermediates: The compound serves as an intermediate in organic synthesis for various chemical transformations.

Studies on the interactions of 1,2-benzisoxazole with biological systems reveal its potential effects:

- Neurotoxicity Assessment: The introduction of substituents on the benzisoxazole structure can significantly alter its neurotoxic profile. For instance, certain halogenated derivatives show increased neurotoxicity compared to their unsubstituted counterparts .

- Biotransformation Investigations: Research indicates that monoalkylated derivatives may undergo biotransformation processes that influence their pharmacological effects .

Several compounds share structural similarities with 1,2-benzisoxazole. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzothiazole | Benzene-fused heterocycle | Contains sulfur; used in rubber and dye industries |

| Benzimidazole | Benzene-fused heterocycle | Exhibits anti-cancer properties; used in pharmaceuticals |

| Isoxazole | Five-membered ring | Lacks aromaticity; used in agrochemicals |

| Benzofuran | Benzene-fused heterocycle | Exhibits anti-inflammatory properties |

Uniqueness of 1,2-Benzisoxazole

1,2-Benzisoxazole is unique due to its combination of both aromatic stability and heterocyclic properties. Its derivatives have diverse applications in medicinal chemistry, particularly in developing compounds with anticonvulsant and antipsychotic activities. The specific positioning of functional groups on the benzene and isoxazole rings allows for tailored biological activity that distinguishes it from similar compounds like benzimidazoles or benzothiazoles.

The molecular geometry of 1,2-benzisoxazole represents a fundamental heterocyclic structure characterized by the fusion of a benzene ring with an isoxazole moiety [1]. The compound exhibits a molecular formula of carbon seven hydrogen five nitrogen oxide with a molecular weight of 119.1207 grams per mole [2]. The structure consists of a planar arrangement where the benzene ring is fused to the five-membered isoxazole ring containing adjacent oxygen and nitrogen atoms [3].

Crystallographic analysis reveals that the isoxazole ring maintains excellent planarity with maximum deviations from the mean plane corresponding to 0.007 to 0.023 angstroms [33] [36]. The benzene portion of the molecule similarly demonstrates planar characteristics, with the entire benzisoxazole system maintaining coplanarity within experimental error [31]. Bond length analysis indicates that the carbon-nitrogen double bond measures between 1.302 and 1.318 angstroms, while the carbon-oxygen bond length ranges from 1.366 to 1.376 angstroms [26] [31].

The nitrogen-oxygen bond in the isoxazole ring exhibits a characteristic length of approximately 1.38 to 1.39 angstroms, which is consistent with the partial double bond character resulting from electron delocalization within the heterocyclic system [8] [29]. Bond angle measurements demonstrate that the oxygen-nitrogen-carbon angle measures approximately 113 degrees, while the nitrogen-carbon-carbon angle is close to 108 degrees [21] [29]. These geometric parameters align well with theoretical predictions from density functional theory calculations performed at the B3LYP/6-31G(d) level [12] [31].

The molecular orbital analysis reveals significant electron delocalization across the entire benzisoxazole framework [1]. The highest occupied molecular orbital energy ranges from -10.7 to -8.5 electron volts, while the lowest unoccupied molecular orbital energy spans from 1.2 to 3.5 electron volts [12] [24] [27]. This electronic structure contributes to the aromatic stability of the compound while maintaining sufficient reactivity for chemical transformations [19].

Table 1: Structural and Electronic Properties of 1,2-Benzisoxazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅NO | [2] [3] |

| Molecular Weight (g/mol) | 119.1207 | [2] |

| Bond Length C=N (Å) | 1.302-1.318 | [26] [31] |

| Bond Length C-O (Å) | 1.366-1.376 | [26] [31] |

| Bond Length N-O (Å) | 1.38-1.39 | [8] [29] |

| Bond Angle O-N-C (°) | ~113° | [21] [29] |

| Bond Angle N-C-C (°) | ~108° | [21] [29] |

| Density (g/mL at 25°C) | 1.174 | [38] |

Tautomerism and Resonance Stabilization

The tautomeric behavior of 1,2-benzisoxazole involves primarily the potential migration of hydrogen atoms within the heterocyclic framework, although the compound exhibits limited tautomeric equilibria compared to other benzazole derivatives [9]. Unlike benzimidazole systems that demonstrate extensive annular tautomerism, 1,2-benzisoxazole maintains a relatively fixed electronic structure due to the presence of the oxygen heteroatom [9].

Resonance stabilization in 1,2-benzisoxazole arises from the delocalization of π-electrons across the entire molecular framework [1]. The compound exhibits electron delocalization over the oxygen-carbon-nitrogen atoms within the isoxazole ring, contributing significantly to its overall stability [26]. The sum of bond angles around the carbon-2 atom of the benzisoxazole ring approaches 360 degrees, confirming the planar nature and effective orbital overlap necessary for resonance stabilization [26].

Theoretical calculations indicate that the resonance energy contribution stabilizes the molecule by approximately 15-20 kilojoules per mole compared to non-aromatic analogues [12]. The aromatic character is evidenced by the relatively small highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 3.8 to 4.2 electron volts [12] [24] [27]. This energy gap indicates moderate aromatic stabilization while maintaining sufficient electronic accessibility for chemical reactions [25].

The electronic structure calculations reveal that the nitrogen atom in the isoxazole ring exhibits partial negative charge distribution, while the oxygen atom demonstrates electron-withdrawing characteristics [29]. This charge distribution pattern influences the compound's reactivity profile and contributes to its stability under various chemical conditions [12]. The mesomeric effects within the benzisoxazole system result in a dipole moment ranging from 2.1 to 3.2 Debye units [12] [29].

Protonation/Deprotonation Thermodynamics

The acid-base properties of 1,2-benzisoxazole are characterized by its weak basic nature, with protonation occurring preferentially at the nitrogen atom of the isoxazole ring [12] [19]. Thermodynamic analysis reveals that the compound exhibits a pKa value in the range of 2.5 to 3.5, indicating its classification as a weak base [15]. The protonation enthalpy has been calculated using density functional theory methods, showing favorable thermodynamics for proton acceptance [12].

Computational studies employing the M06-2X/6-311++G(d,p) method demonstrate that protonation at the nitrogen site results in stabilization energies ranging from 850 to 900 kilojoules per mole [12]. The proton affinity calculations indicate that 1,2-benzisoxazole exhibits moderate basicity compared to other nitrogen-containing heterocycles [12]. The protonation process involves significant geometric reorganization, with bond length changes of approximately 0.02 to 0.05 angstroms in the immediate vicinity of the protonation site [12].

Deprotonation thermodynamics reveal that 1,2-benzisoxazole does not readily undergo deprotonation under normal conditions due to the absence of acidic hydrogen atoms directly attached to heteroatoms [13]. However, under strongly basic conditions, deprotonation can occur at carbon positions, particularly at the carbon-3 position of the isoxazole ring [14]. The deprotonation enthalpy for carbon-hydrogen bond cleavage exceeds 1400 kilojoules per mole, indicating the requirement for extremely basic conditions [13].

The thermodynamic stability of protonated and deprotonated forms has been evaluated through quantum chemical calculations [12]. The results demonstrate that the neutral form represents the most thermodynamically stable state under physiological conditions, with protonated species becoming significant only under acidic conditions with pH values below 3 [12]. The interaction with water molecules shows stabilization through hydrogen bonding, with binding energies ranging from 25 to 45 kilojoules per mole [12].

Table 2: Thermodynamic Properties of 1,2-Benzisoxazole

| Property | Gas Phase | Liquid Phase | Reference |

|---|---|---|---|

| Enthalpy of Formation ΔfH° (kJ/mol) | -112 ± 8.4 | Not reported | [2] [42] |

| Standard Entropy S° (J/mol·K) | ~280-300 | ~200-220 | [42] |

| Heat Capacity Cp° (J/mol·K) | ~120-140 | ~150-170 | [42] |

| pKa | 2.5-3.5 | 2.5-3.5 | [12] [15] |

| Proton Affinity (kJ/mol) | 850-900 | - | [12] |

Comparative Analysis with Isoxazole and Benzoxazole Analogues

The comparative analysis of 1,2-benzisoxazole with its structural analogues reveals distinct differences in electronic properties, stability, and reactivity patterns [19] [20]. Isoxazole, the parent five-membered heterocycle, exhibits significantly different characteristics due to the absence of the fused benzene ring [13]. The molecular weight of isoxazole (69.06 grams per mole) is substantially lower than 1,2-benzisoxazole, resulting in different physical properties and chemical behavior [20].

The highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap comparison shows that isoxazole possesses a larger gap of approximately 6.5 electron volts compared to 1,2-benzisoxazole's 3.8 to 4.2 electron volts [20] [24]. This difference indicates that 1,2-benzisoxazole exhibits enhanced reactivity and lower aromatic stabilization energy relative to the simple isoxazole ring [25]. The extended conjugation in 1,2-benzisoxazole contributes to its red-shifted electronic absorption spectrum and modified electronic properties [24].

Benzoxazole, an isomeric compound with the same molecular formula as 1,2-benzisoxazole, demonstrates different regiochemistry with the nitrogen and oxygen atoms in non-adjacent positions [19] [21]. The pKa value of benzoxazole (approximately 0.8) is significantly lower than 1,2-benzisoxazole, indicating stronger basic character in the latter compound [15] [21]. This difference arises from the distinct electronic environments created by the different heteroatom arrangements [21].

The thermal stability comparison reveals that benzoxazole exhibits higher thermal stability with decomposition temperatures exceeding those of 1,2-benzisoxazole by 30 to 50 degrees Celsius [13] [40]. The isomerization behavior differs markedly, with 1,2-benzisoxazole undergoing rearrangement to o-hydroxybenzonitrile at temperatures around 900 to 1040 Kelvin, while benzoxazole remains stable under similar conditions [13]. The fragmentation patterns in mass spectrometry also demonstrate distinct differences, with 1,2-benzisoxazole showing characteristic loss of the nitrogen-oxygen bond [6].

The molecular orbital energy levels reveal that 2,1-benzisoxazole, another isomeric form, exhibits similar highest occupied molecular orbital to lowest unoccupied molecular orbital gaps (3.5 to 4.0 electron volts) to 1,2-benzisoxazole but different orbital distributions [11] [16]. The dipole moments vary significantly among the isomers, with 1,2-benzisoxazole showing values of 2.1 to 3.2 Debye, benzoxazole exhibiting approximately 1.5 Debye, and 2,1-benzisoxazole displaying 2.5 to 3.0 Debye [12] [21].

Table 3: Comparative Analysis with Related Heterocycles

| Compound | Molecular Formula | MW (g/mol) | pKa | HOMO-LUMO Gap (eV) | Stability |

|---|---|---|---|---|---|

| 1,2-Benzisoxazole | C₇H₅NO | 119.12 | 2.5-3.5 | 3.8-4.2 | Moderate |

| Isoxazole | C₃H₃NO | 69.06 | ~12.1 | ~6.5 | High |

| Benzoxazole | C₇H₅NO | 119.12 | ~0.8 | ~4.5 | High |

| 2,1-Benzisoxazole | C₇H₅NO | 119.12 | 1.5-2.5 | 3.5-4.0 | Moderate |

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant